Phenobarbital, C-13

Description

Historical Context of Phenobarbital (B1680315) Research

The journey of phenobarbital began with the broader exploration of barbiturates. The synthesis of barbituric acid by Adolf von Baeyer in 1864 laid the groundwork for a new class of compounds nih.govresearchgate.netwikipedia.org. The sedative and hypnotic properties of barbital (B3395916), an early barbiturate, were discovered by Emil Fischer and Josef von Mering in 1903 nih.govresearchgate.netwikipedia.org. Building upon this, Fischer's group synthesized phenobarbital in 1911 by substituting a phenyl radical for one of the ethyl groups in barbital nih.govresearchgate.netwikipedia.org. Phenobarbital was subsequently introduced commercially in 1912 by Bayer under the brand name Luminal nih.govwikipedia.org.

Initially recognized for its sedative and hypnotic effects, phenobarbital's therapeutic potential expanded significantly with the serendipitous discovery of its potent anticonvulsant properties by Alfred Hauptmann in 1912 nih.govwikipedia.orgmdpi.comresearchgate.net. This discovery marked a pivotal moment, establishing phenobarbital as the first truly effective drug for epilepsy treatment, a role it maintained for decades nih.govmdpi.comresearchgate.net. While its use as a primary sedative or hypnotic has diminished with the advent of newer drug classes, phenobarbital remains a critical medication for specific neurological conditions, particularly in certain patient populations wikipedia.orgresearchgate.net.

Scope and Research Imperatives for Phenobarbital, C-13

The application of ¹³C labeling to phenobarbital is crucial for detailed investigations into its pharmacological behavior. Research imperatives include:

Pharmacokinetic Studies: ¹³C-labeled phenobarbital allows for precise determination of absorption rates, distribution volumes, metabolic clearance, and elimination half-lives, particularly in complex physiological states or in specific patient populations where traditional methods might be challenging researchgate.netnih.govnih.govdntb.gov.ua. The use of stable isotopes like ¹³C and ¹⁵N has been shown to be pharmacokinetically equivalent to unlabeled phenobarbital, validating its use in human studies nih.govdntb.gov.ua.

Metabolic Pathway Elucidation: ¹³C labeling can trace the metabolic fate of phenobarbital in vivo, identifying metabolites and quantifying the rates of metabolic transformations nih.govnih.govacs.org. This is vital for understanding drug efficacy, potential drug-drug interactions, and the formation of active or toxic metabolites.

Analytical Method Development and Validation: The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), is essential for quantifying ¹³C-labeled phenobarbital in biological matrices nih.govnih.gov. These methods often employ ¹³C-labeled analogs as internal standards to ensure accuracy and precision.

The imperative for using ¹³C-labeled phenobarbital lies in obtaining robust, quantitative data that underpins a deeper understanding of its pharmacodynamics and pharmacokinetics, thereby informing therapeutic strategies and drug development.

Structure

3D Structure

Properties

IUPAC Name |

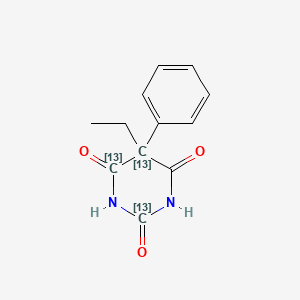

5-ethyl-5-phenyl-(2,5,6-13C3)1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i9+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-YTRBIBCTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13C]1(C(=O)N[13C](=O)N[13C]1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52947-04-3 | |

| Record name | Phenobarbital, C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052947043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOBARBITAL, C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8VG6X2HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for Phenobarbital, C 13

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of phenobarbital and its metabolites. For ¹³C-labeled phenobarbital, GC-MS allows for the separation of the labeled and unlabeled forms based on their chromatographic properties, followed by detection and quantification using mass spectrometry researchgate.netnih.gov. Typically, an extractive methylation technique is used to prepare derivatives that are more amenable to GC-MS analysis nih.gov.

Table 1: GC-MS Quantification Ranges for Phenobarbital and Metabolites

| Analyte / Matrix | Concentration Range (µg/mL) | Labeled Analog Used | Reference |

| Phenobarbital (Serum) | 0.1 - 30.0 | (¹³C¹⁵N₂)-labeled phenobarbital | nih.gov |

| p-Hydroxyphenobarbital (Serum) | 0.1 - 10.0 | 5-ethyl-5(4-hydroxy-3,5-dideuterophenyl)2-(¹³C)-1,3-(¹⁵N₂)-barbituric acid | nih.gov |

| Phenobarbital (Urine) | 1.0 - 50.0 | (¹³C¹⁵N₂)-labeled phenobarbital | nih.gov |

| p-Hydroxyphenobarbital (Urine) | 1.0 - 50.0 | 5-ethyl-5(4-hydroxy-3,5-dideuterophenyl)2-(¹³C)-1,3-(¹⁵N₂)-barbituric acid | nih.gov |

| ¹⁵N₂-¹³C-Phenobarbital (Whole Urine) | 3 - 100 | N/A (Quantified using standard curves of the labeled compound) | nih.gov |

| ¹⁵N₂-¹³C-Phenobarbital (HPLC Peaks) | 0.1 - 8.0 | N/A (Quantified using standard curves of the labeled compound) | nih.gov |

| Lower Limit of Quantitation | |||

| Whole Urine | 0.46 - 2.62 | N/A | nih.gov |

| HPLC Peaks | 0.10 - 0.70 | N/A | nih.gov |

These methods are crucial for determining the precision and accuracy of stable isotope measurements, with reported linearity (R²) values often exceeding 0.985 for standard curves nih.gov.

Advantages of GC-MS in ¹³C Phenobarbital Analysis

The advantages of employing GC-MS for ¹³C-labeled phenobarbital analysis include:

High Sensitivity and Specificity: GC-MS can detect and quantify low concentrations of phenobarbital and its labeled analogs in complex biological matrices researchgate.netnih.gov.

Isotopic Distinction: The mass spectrometer can differentiate between molecules containing ¹²C and ¹³C, enabling precise quantification of isotopic enrichment researchgate.netnih.gov.

Internal Standardization: The use of ¹³C-labeled analogs as internal standards corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy of quantitative results nih.gov.

Metabolite Analysis: GC-MS methods can be adapted to simultaneously quantify both the parent drug and its major metabolites, such as p-hydroxyphenobarbital, along with their respective labeled standards nih.gov.

Research Findings: Phenobarbital, C 13 in Action

Pharmacokinetic Equivalence and ADME Studies

A key aspect of using stable isotope-labeled drugs is ensuring their pharmacokinetic equivalence to the unlabeled compound. Studies have demonstrated that ¹³C-labeled phenobarbital exhibits no significant kinetic isotope effect compared to unlabeled phenobarbital nih.govdntb.gov.ua. This means that the absorption, distribution, metabolism, and elimination rates are virtually identical for both forms, validating the use of ¹³C-labeled phenobarbital in human pharmacokinetic studies nih.govdntb.gov.ua.

For instance, in studies involving the infusion of a mixture of phenobarbital and its ¹³C-labeled counterpart, researchers found no significant differences in zero-time intercepts, distribution and elimination time constants, half-lives, volumes of distribution, or clearance rates between the labeled and unlabeled forms nih.govdntb.gov.ua. This equivalence is essential for accurate ADME profiling nih.gov.

Table 2: Pharmacokinetic Equivalence Parameters (Qualitative Findings)

| Parameter | Labeled Phenobarbital (¹³C) | Unlabeled Phenobarbital | Comparison | Reference |

| Absorption Rate | Equivalent | Equivalent | No significant difference observed. | nih.govdntb.gov.ua |

| Distribution Volume | Equivalent | Equivalent | No significant difference observed. | nih.govdntb.gov.ua |

| Elimination Time Constant | Equivalent | Equivalent | No significant difference observed. | nih.govdntb.gov.ua |

| Half-life | Equivalent | Equivalent | No significant difference observed. | nih.govdntb.gov.ua |

| Clearance | Equivalent | Equivalent | No significant difference observed. | nih.govdntb.gov.ua |

| Metabolite Formation (e.g., p-hydroxyphenobarbital) | Comparable | Comparable | Studies using labeled analogs as internal standards allow for precise quantification of metabolic pathways, demonstrating similar profiles. | nih.gov |

These findings confirm that ¹³C-labeled phenobarbital can reliably serve as a tracer to study the drug's behavior in the body, including its absorption, distribution, and elimination kinetics nih.govresearchgate.netnih.gov.

Metabolic Studies and Tracer Dilution

The use of ¹³C-labeled phenobarbital is also instrumental in understanding its metabolic transformations. By quantifying the enrichment of ¹³C in various metabolites, researchers can delineate metabolic pathways and assess the contribution of different metabolic routes. For example, studies have investigated the metabolism of ¹³C-labeled phenobarbital in relation to its hydroxylation, a key metabolic pathway nih.govacs.org.

The dilution of the ¹³C label in metabolites provides a measure of the extent of metabolism and can be used to calculate metabolic flux rates. Techniques like continuous-flow isotope-ratio mass spectrometry (CF-IRMS) coupled with GC or HPLC have been employed to quantify ¹³C and ¹⁵N labels in biological matrices like urine, demonstrating high reproducibility and linearity nih.gov. This allows for the identification and quantification of all drug-related components, serving as an alternative to radioactive labeling methods nih.gov.

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Quantificationsamipubco.com

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the precise ratios of isotopes within a sample. For ¹³C-labeled phenobarbital, IRMS is instrumental in tracer studies, allowing for the quantitative tracking of the drug and its metabolites in biological matrices such as urine, serum, plasma, and feces researchgate.netresearchgate.net.

Continuous-flow isotope-ratio mass spectrometry (CF-IRMS) enables the quantification of ¹³C and ¹⁵N labeled phenobarbital directly in biological samples or after chromatographic separation researchgate.net. This technique measures the excess of specific isotopes above natural background levels, providing accurate data on drug distribution, absorption, metabolism, and elimination researchgate.netnih.gov. Gas chromatography-mass spectrometry (GC-MS) is also employed, often utilizing stable isotope-labeled phenobarbital as an internal standard for precise quantification in pharmacokinetic studies nih.govnih.govnih.gov. The high precision of IRMS allows for the determination of drug concentrations with remarkable accuracy, essential for understanding complex biological processes dshs-koeln.de.

| Isotope Label(s) | Biological Matrix Analyzed | Primary Analytical Technique | Key Applications |

| ¹³C, ¹⁵N | Urine, Serum, Plasma, Feces | CF-IRMS, GC-MS | Tracer studies, pharmacokinetic analysis, metabolic fate determination |

Vibrational Spectroscopy (FTIR, Raman) for Structural CharacterizationCurrent time information in Johnston County, US.iarc.frimpactfactor.orgmdpi.com

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying and characterizing molecular structures by analyzing the vibrational modes of a compound. These methods provide a molecular fingerprint for phenobarbital, aiding in its identification and confirmation of structural features.

FTIR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the phenobarbital molecule. Key absorptions include those for N-H stretching vibrations (around 3410 cm⁻¹), C=O carbonyl stretching (around 1681 cm⁻¹), and C=C aromatic stretching (around 1427 cm⁻¹) researchgate.net. International pharmacopoeias often specify FTIR for the identification of phenobarbital iarc.fr.

Raman spectroscopy complements FTIR by providing complementary vibrational information. Characteristic Raman peaks for phenobarbital have been identified, including those associated with the pyrimidine (B1678525) ring breathing vibration (around 625-666 cm⁻¹) and other specific vibrational modes at approximately 935 cm⁻¹, 1015 cm⁻¹, 1056 cm⁻¹, and 1189 cm⁻¹ spectroscopyonline.comresearchgate.net. These techniques are also valuable for differentiating between various crystalline forms (polymorphs) of phenobarbital, as different crystal structures can lead to subtle shifts in vibrational spectra nih.govresearchgate.net.

| Technique | Wavenumber (cm⁻¹) | Tentative Assignment | References |

| FTIR | ~3410 | N-H stretching | iarc.fr, researchgate.net |

| FTIR | ~1681 | C=O stretching | researchgate.net |

| FTIR | ~1427 | C=C aromatic stretching | researchgate.net |

| Raman | ~625-666 | Pyrimidine ring breathing | spectroscopyonline.com, researchgate.net |

| Raman | ~935 | Specific vibration | spectroscopyonline.com |

| Raman | ~1015 | Specific vibration | spectroscopyonline.com |

| Raman | ~1056 | Specific vibration | spectroscopyonline.com |

| Raman | ~1189 | Specific vibration | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration AssessmentCurrent time information in Johnston County, US.nih.govrug.nlresearchgate.netwikipedia.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical method for assessing the purity and determining the concentration of phenobarbital. Phenobarbital possesses chromophores (such as the phenyl ring and carbonyl groups) that absorb UV light, allowing for its detection and quantification researchgate.net.

The UV-Vis spectrum of phenobarbital typically shows maximum absorbance (λmax) in the range of 202 nm to 240 nm, depending on the solvent and pH conditions impactfactor.orgnih.govgoogle.comshodex.comgerpac.euijcce.ac.ir. For instance, in alkaline conditions or specific buffer solutions, λmax values around 239 nm or 240 nm are commonly reported for concentration determination nih.govgoogle.comgerpac.eu. The Beer-Lambert Law is obeyed within specific concentration ranges, making UV-Vis spectroscopy a reliable tool for quantitative analysis samipubco.comgerpac.euechemcom.com. This method is often employed in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for enhanced separation and detection impactfactor.orgshodex.com. The intrinsic UV-Vis spectrum of phenobarbital is generally not affected by its different crystalline forms, making it a consistent indicator of the molecule's presence and quantity swgdrug.org.

| Conditions/Solvent | λmax (nm) | Application | References |

| Alkaline eluent | 240 | Sensitive analysis | shodex.com |

| Borax buffer (pH 9.2) | 239 | Concentration determination | nih.gov |

| 50% Methanol (B129727)/Phosphate (B84403) buffer (pH 6.9) | 239 | Control of preparations | gerpac.eu |

| Unspecified (general) | 202 | Absorption spectrum | impactfactor.org |

| Unspecified (general) | 205 | Absorption spectrum, linearity assessment | ijcce.ac.ir |

| Unspecified (general) | 240 ± 2 | Quantitative determination | google.com |

Compound Names

Phenobarbital

Phenobarbital, C-13

Phenobarbitone

Phenobarb

Luminal sodium

Sodium phenobarbital

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Interactions with Neurotransmitter Systems in Preclinical Models

Phenobarbital's primary mechanism of action in the central nervous system involves its interaction with the gamma-aminobutyric acid type A (GABAA) receptor complex. This interaction leads to a potentiation of inhibitory neurotransmission.

GABA-A Receptor Modulation and Allosteric Effects

Phenobarbital (B1680315) acts as a positive allosteric modulator (PAM) of the GABAA receptor nih.govwikipedia.org. It binds to a specific site on the GABAA receptor, distinct from the GABA binding site wikipedia.orgumich.edu. This binding event does not directly activate the receptor but rather enhances the effect of GABA when it binds wikipedia.org. Specifically, phenobarbital increases the duration for which the chloride channel remains open, rather than altering the frequency of channel opening umich.edu. This prolonged opening of the chloride channel, in response to GABA binding, is a key feature of its allosteric modulation umich.edu. This mechanism is shared by other barbiturates and benzodiazepines, although they may differ in their specific binding sites and effects on channel kinetics wikipedia.orgumich.edu.

Chloride Channel Conductance and Neuronal Hyperpolarization

The allosteric modulation of the GABAA receptor by phenobarbital leads to an increased conductance of chloride ions (Cl-) into the neuron nih.govmedscape.comfrontiersin.org. GABAA receptors are ligand-gated chloride channels medscape.comwikipedia.org. When phenobarbital enhances their function, there is a greater influx of chloride ions into the postsynaptic neuron nih.govmedscape.com. This influx of negatively charged chloride ions causes a hyperpolarization of the neuronal membrane, making it more negative and thus increasing the threshold potential required for the neuron to fire an action potential nih.govmedscape.comfrontiersin.org. This increased neuronal inhibition underlies phenobarbital's anticonvulsant effects in preclinical models. The precise modulation of chloride channels by phenobarbital, including its effects on specific potassium currents (e.g., IK(erg)), has also been investigated, suggesting potential actions beyond the GABAA receptor nih.gov.

Enzyme Induction Mechanisms

Beyond its effects on neurotransmission, phenobarbital is a potent inducer of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This induction is a critical mechanism underlying its role in xenobiotic metabolism and its potential for drug-drug interactions.

Cytochrome P450 (CYP) Isoform Regulation (CYP2B, CYP2C, CYP3A, CYP2E1)

Phenobarbital is known to induce several CYP isoforms, including CYP2B, CYP2C, CYP3A, and CYP2E1 wikipedia.orgfrontierspartnerships.orgmdpi.comfrontiersin.org. The induction of CYP2B subfamily members is particularly pronounced and serves as a hallmark of phenobarbital's action wikipedia.orgfrontierspartnerships.orgnih.gov. Phenobarbital increases the total cytochrome P450 content and specific enzyme activities associated with these isoforms mdpi.comnih.gov. The induction is primarily transcriptional, involving the activation of specific nuclear receptors that bind to phenobarbital-responsive enhancer units (PBRUs) in the promoter regions of CYP genes frontierspartnerships.orgresearchgate.netrsc.org. While phenobarbital is a potent inducer of CYP2B and CYP2C in various species, its effects on CYP3A can be more complex, and its impact on CYP2E1 is also documented, though the mechanisms can differ, sometimes involving protein stabilization rather than solely transcriptional activation wikipedia.orgfrontierspartnerships.orgmdpi.com.

Table 1: Phenobarbital-Induced CYP Isoform Activity

| CYP Isoform | Observed Effect | Primary Mechanism | Citation(s) |

| CYP2B | Increased activity/expression | Transcriptional induction via CAR | wikipedia.orgfrontierspartnerships.orgmdpi.comnih.govrsc.org |

| CYP2C | Increased activity/expression | Transcriptional induction | frontierspartnerships.orgmdpi.com |

| CYP3A | Increased activity/expression | Transcriptional induction via PXR/CAR | frontierspartnerships.orgmdpi.commedsafe.govt.nznih.govresearchgate.net |

| CYP2E1 | Increased activity/expression | Transcriptional activation, mRNA/protein stabilization | frontierspartnerships.orgmdpi.comnih.gov |

Nuclear Receptor Activation (CAR, PXR, AhR)

The induction of CYP enzymes by phenobarbital is largely mediated through the activation of specific nuclear receptors, primarily the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane X Receptor (PXR) researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com. Phenobarbital's activation of CAR is typically indirect, involving signaling pathways that lead to CAR dephosphorylation and subsequent nuclear translocation, rather than direct ligand binding researchgate.netnih.govd-nb.info. CAR, often in heterodimerization with the Retinoid X Receptor (RXR), binds to specific response elements in the promoter regions of target genes, such as CYP2B frontierspartnerships.orgnih.govd-nb.infooup.com. Phenobarbital also activates the human PXR (hPXR) through direct binding to its ligand-binding domain, which leads to the induction of genes like CYP3A4 nih.govmdpi.com. Notably, this activation of hPXR is species-specific, with less effect observed on mouse PXR nih.govresearchgate.net. While the Aryl hydrocarbon Receptor (AhR) is a key mediator of induction by other xenobiotics (e.g., polycyclic aromatic hydrocarbons), its direct role in phenobarbital-mediated CYP induction is less prominent compared to CAR and PXR frontierspartnerships.org.

Table 2: Nuclear Receptors Activated by Phenobarbital

| Nuclear Receptor | Activation Mechanism | Primary Target Genes | Citation(s) |

| CAR | Indirect (dephosphorylation, nuclear translocation) | CYP2B subfamily, others | frontierspartnerships.orgnih.govresearchgate.netnih.govnih.govd-nb.infooup.com |

| PXR | Direct ligand binding (human PXR) | CYP3A subfamily, SLC13A5 | nih.govresearchgate.netnih.govmdpi.com |

| AhR | Not a primary target for PB | CYP1A1 (other inducers) | frontierspartnerships.org |

Downstream Signaling Pathways (e.g., AMPK, LKB1)

Emerging research indicates that phenobarbital's effects on enzyme induction are also linked to intracellular signaling pathways, notably the AMP-activated protein kinase (AMPK) pathway researchgate.netnih.govahajournals.orgnih.gov. Phenobarbital treatment can lead to increased mitochondrial reactive oxygen species (ROS) production, which in turn can activate upstream kinases like Liver Kinase B1 (LKB1) nih.govnih.gov. LKB1 then phosphorylates and activates AMPK nih.govnih.gov. Activated AMPK plays a role in cellular energy homeostasis and has been implicated in the regulation of gene expression, including some CYP genes researchgate.netnih.govahajournals.org. The precise cascade from phenobarbital exposure to AMPK activation and its downstream effects on CAR or PXR signaling and subsequent gene transcription is an active area of research, with evidence suggesting AMPK activation is a necessary step for certain phenobarbital-induced gene expressions nih.govnih.gov.

Epigenetic Modulations in Gene Expression

Phenobarbital has been shown to induce significant alterations in gene expression through epigenetic mechanisms, particularly DNA methylation. Studies in rodent models indicate that PB treatment can lead to changes in the expression of genes involved in cell cycle control and DNA repair. Specifically, phenobarbital exposure has been associated with the down-regulation of the tumor suppressor gene p53, affecting both its mRNA and protein levels. Concurrently, PB treatment has been linked to an up-regulation of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns bibliotekanauki.pl. This interplay suggests that phenobarbital may promote cellular changes through aberrant epigenetic modifications, potentially contributing to its observed tumor-promoting activities in certain contexts bibliotekanauki.ploup.com.

| Gene/Enzyme | Effect of Phenobarbital | Reference |

| p53 | Down-regulation (mRNA & protein) | bibliotekanauki.pl |

| DNMT1 | Up-regulation (mRNA & protein) | bibliotekanauki.pl |

Effects on Cellular Metabolism and Energy Homeostasis (In Vitro/Animal Models)

Phenobarbital is known to influence cellular metabolism and energy homeostasis, impacting various metabolic pathways. In liver cells, PB has been observed to alter lipid metabolism, leading to increased serum total cholesterol levels in rodents and humans nih.govresearchgate.net. Research indicates that PB treatment can modulate the expression of genes involved in lipid synthesis and catabolism. For instance, it has been shown to increase the mRNA levels of malic enzyme, carboxylesterase, and lipoprotein lipase (B570770) (LPL), while decreasing the mRNA content of HMG-CoA synthase researchgate.net. These changes suggest a complex reprogramming of metabolic processes within the cell. Furthermore, PB has been implicated in affecting energy homeostasis through its interactions with nuclear receptors like the constitutive androstane receptor (CAR) nih.govresearchgate.net.

Studies investigating the effects of phenobarbital on cerebral energy metabolism have examined its impact on key enzymatic activities within the Krebs cycle and the electron transport chain. Research has shown that phenobarbital treatment can induce changes in the activities of enzymes such as citrate (B86180) synthase and malate (B86768) dehydrogenase, which are integral to the Krebs cycle. Additionally, alterations have been noted in the activities of electron transport chain components, including total NADH-cytochrome c reductase and cytochrome oxidase nih.govahajournals.orgnih.gov. These modifications suggest that phenobarbital can lead to new metabolic states within brain tissue, potentially affecting cellular respiration and ATP production nih.govahajournals.orgnih.govresearchgate.net. Specifically, some studies indicate that PB can compromise mitochondrial complexes I and III, and affect complex II-driven respiration researchgate.net.

Phenobarbital has been found to directly interact with Protein Kinase C (PKC), a critical enzyme involved in various cellular signaling pathways. Research indicates that phenobarbital inhibits PKC activity in rat brain by competitively displacing diacylglycerol, the enzyme's effector molecule nih.gov. It is hypothesized that phenobarbital may occupy a binding site on PKC that is also utilized by diacylglycerol and phorbol (B1677699) esters, thereby disrupting the enzyme's normal function nih.gov. This interaction provides a potential mechanism through which phenobarbital might exert some of its diverse cellular effects.

Phenobarbital significantly impacts intercellular communication, particularly in hepatocytes, by inhibiting gap junctional intercellular communication (GJIC). This effect is notable for its strain-specific nature in mice; phenobarbital effectively inhibits GJIC in hepatocytes from B6C3F1 mice but shows little to no effect in hepatocytes from C57BL/6 mice researchgate.netoup.comcapes.gov.br. The inhibition observed in sensitive strains is dose-dependent and temporary, with communication levels returning to baseline within approximately 24 hours of drug removal oup.com. Furthermore, the inhibitory action of phenobarbital on GJIC in hepatocytes appears to be dependent on cytochrome P450 enzyme activity, as it can be prevented by co-administration of a P450 inhibitor capes.gov.br. This disruption of GJIC is considered a hallmark of some non-genotoxic carcinogens and may play a role in phenobarbital's tumor-promoting effects researchgate.netoup.com. Notably, unlike other tumor promoters like TPA, phenobarbital's inhibition of GJIC in hepatocytes does not appear to be mediated by Protein Kinase C nih.gov.

Pharmacokinetic and Metabolic Studies Preclinical and in Vitro Models

Extrahepatic Metabolism (e.g., Intestinal Flora)

Role of Microbiome in Phenobarbital (B1680315) Biotransformation

Research has investigated the ability of various intestinal bacterial genera to metabolize phenobarbital. Studies have tested genera such as Bifidobacterium, Bacteroides, Enterococcus, Eubacterium, Clostridium, and Staphylococcus for their metabolic capabilities researchgate.nettandfonline.comtandfonline.comtandfonline.com. These investigations utilized growth analysis and gas chromatography-mass spectrometry (GC-MS) to assess phenobarbital's impact on bacterial growth and to identify any metabolic transformations researchgate.nettandfonline.comtandfonline.comtandfonline.com. Findings indicated that phenobarbital can affect bacterial growth kinetics, with lag times being influenced by high concentrations of the drug in certain species researchgate.nettandfonline.comtandfonline.comtandfonline.com. The presence of phenobarbital also altered the generation time of some bacteria, depending on the specific bacterial type and concentration tandfonline.comtandfonline.com. This suggests a direct interaction between phenobarbital and the gut microbiome, potentially influencing the drug's efficacy or the microbial community's function frontiersin.orgthno.orgnih.gov.

Identification of Microbial Metabolites and Pathways

Specific microbial metabolites of phenobarbital have been identified through in vitro studies. Notably, the bacteria Bifidobacterium adolescentis and Bifidobacterium bifidum were found to uniquely metabolize phenobarbital researchgate.nettandfonline.comtandfonline.comtandfonline.com. This metabolism involved a reductive cleavage pathway, resulting in the formation of alpha-ethyl-benezeneacetamide researchgate.nettandfonline.comtandfonline.comtandfonline.com. This metabolite was unexpected and suggests that specific gut bacteria can significantly alter the parent drug's structure tandfonline.comtandfonline.com. In contrast, other tested bacteria did not produce identifiable major metabolites from phenobarbital tandfonline.comtandfonline.com.

Another study identified a fungal species, Rhizopus stolonifer NCIM 880, capable of transforming phenobarbital into the N-glucuronide of p-hydroxy phenobarbital bioline.org.brbioline.org.br. This transformation pathway was noted to be similar to the metabolism observed in mammals, highlighting the potential for microbial models to mimic mammalian drug metabolism bioline.org.brbioline.org.br.

Table 1: Microbial Metabolites of Phenobarbital

| Microorganism | Identified Metabolite | Metabolic Pathway / Note | Citation(s) |

| Bifidobacterium adolescentis | alpha-ethyl-benezeneacetamide | Reductive cleavage | researchgate.nettandfonline.comtandfonline.comtandfonline.com |

| Bifidobacterium bifidum | alpha-ethyl-benezeneacetamide | Reductive cleavage | researchgate.nettandfonline.comtandfonline.comtandfonline.com |

| Rhizopus stolonifer NCIM 880 (Fungus) | N-glucuronide of p-hydroxy phenobarbital | Transformation similar to mammalian metabolism | bioline.org.brbioline.org.br |

Preclinical Pharmacokinetic Modeling with C-13 Phenobarbital

This section aims to detail preclinical pharmacokinetic modeling studies that specifically utilize C-13 labeled phenobarbital to determine key pharmacokinetic parameters.

Volume of Distribution Studies

Similarly, specific preclinical studies using C-13 labeled phenobarbital to investigate its volume of distribution in animal models were not identified in the reviewed literature. While the volume of distribution (Vd) for phenobarbital has been characterized in various animal species msdvetmanual.comresearchgate.netnih.govfrontiersin.orgavma.orgmerckvetmanual.comresearchgate.netnih.gov, these studies did not report the use of C-13 labeled phenobarbital for modeling purposes.

Compound List:

Phenobarbital

alpha-ethyl-benezeneacetamide

p-hydroxy phenobarbital

N-glucuronide of p-hydroxy phenobarbital

Advanced Analytical Methodologies for Phenobarbital, C 13

Chromatographic Separations

Chromatographic techniques form the backbone of phenobarbital (B1680315) analysis, enabling the separation of the analyte from complex biological matrices and other co-eluting compounds.

HPLC, particularly when coupled with UV detection, is a widely adopted method for phenobarbital quantification due to its robustness, sensitivity, and cost-effectiveness unesp.brnih.goviarc.fr. Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using C18 or C12 stationary phases.

Methodology: RP-HPLC methods often utilize mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes buffered with acids like formic or phosphoric acid to optimize peak shape and retention unesp.brscielo.breurasianjournals.comnih.gov. Detection is predominantly performed using UV absorbance, with wavelengths around 205-210 nm being common for phenobarbital due to its chromophore unesp.brscielo.breurasianjournals.comnih.govoup.com.

Quantitative Performance: Studies have reported linearity over ranges from 0.1 µg/mL to 1000 ng/mL, with coefficients of determination (R²) typically exceeding 0.999 unesp.brscielo.breurasianjournals.comnih.govscielo.brscielo.brresearchgate.net. Limits of detection (LOD) and quantification (LOQ) have been reported in the nanogram per milliliter range, demonstrating high sensitivity eurasianjournals.comscielo.brscielo.brresearchgate.netresearchgate.netscite.ai. Precision, expressed as relative standard deviation (%RSD), is generally below 7% for intra- and inter-day assays unesp.brscielo.brscielo.br.

Use with Labeled Standards: While UV detection is common, HPLC coupled with Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity, particularly when using stable isotope-labeled internal standards like Phenobarbital-D5 for accurate quantification nih.govcsuohio.edu. The isotopic labeling allows for differentiation of the analyte from the internal standard based on mass-to-charge ratio, mitigating matrix effects and improving accuracy in complex samples like plasma and urine csuohio.edu.

Table 6.1.1: Summary of HPLC Analytical Parameters for Phenobarbital

| Parameter | Typical Range/Value | Source(s) |

| Column Type | C18, C12 | unesp.brscielo.brnih.gov |

| Mobile Phase | Acetonitrile/Methanol + Water (buffered) | unesp.brscielo.breurasianjournals.comnih.gov |

| Flow Rate | 0.2 - 3.0 mL/min | unesp.brscielo.breurasianjournals.comnih.gov |

| Detection Wavelength | 205-210 nm (UV) | unesp.brscielo.breurasianjournals.comnih.gov |

| Linearity Range | 0.1 µg/mL to 1000 ng/mL | unesp.brscielo.brscielo.brscielo.brresearchgate.net |

| LOD | 0.4 ng/mL to 7.5 ng/mL | eurasianjournals.comscielo.brscielo.brresearchgate.netscite.ai |

| LOQ | 1 ng/mL to 25 ng/mL | scielo.brscielo.brresearchgate.netscite.ai |

| %RSD (Precision) | < 7% | unesp.brscielo.brscielo.br |

| Recovery | 70-80% (EME-HPLC), 88-99% (MEPS), 97.8-102.1% (HPTLC) | oup.comscielo.brscielo.brnih.gov |

| Enrichment Factor | >51 (with EME) | scielo.brscielo.brscite.ai |

GC-MS is a powerful technique for phenobarbital analysis, especially when high sensitivity and specificity are required, often employing stable isotope-labeled internal standards for quantification capes.gov.brnih.govnih.govresearchgate.netnih.gov. This technique is particularly valuable in pharmacokinetic studies where precise measurement of drug concentrations over time is essential nih.gov.

Methodology: Phenobarbital is sufficiently volatile for GC analysis, though derivatization (e.g., methylation) can sometimes be employed to improve sensitivity and chromatographic performance capes.gov.brnih.gov. GC columns such as DB5-MS are common. Mass spectrometric detection, often in Selected Ion Monitoring (SIM) mode, allows for highly selective and sensitive detection of phenobarbital and its isotopically labeled counterparts capes.gov.brnih.govnih.govnih.gov. The use of Phenobarbital-D5 as an internal standard in GC-MS is well-established for accurate quantification in biological matrices like serum and hair nih.govnih.gov.

Quantitative Performance: GC-MS methods, particularly those utilizing isotope dilution, offer excellent linearity and low detection limits. Studies have reported correlation coefficients for calibration curves well above 0.999 capes.gov.brresearchgate.net. LODs can be in the sub-nanogram per milliliter range when coupled with appropriate sample preparation and MS detection researchgate.net. Precision is typically high, with %RSD values often below 6% capes.gov.brresearchgate.net.

C-13 Application: The primary application of C-13 labeled phenobarbital in GC-MS is as an internal standard. This allows for compensation of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate quantitative results, as demonstrated in pharmacokinetic studies nih.gov.

Table 6.1.2: Summary of GC-MS Analytical Parameters for Phenobarbital

| Parameter | Typical Range/Value | Source(s) |

| GC Column | DB5-MS | nih.gov |

| MS Detection | SIM, Full Scan | capes.gov.brnih.govnih.gov |

| Derivatization | Optional (e.g., methylation) | capes.gov.brnih.gov |

| Linearity | Correlation coefficients > 0.999 | capes.gov.brresearchgate.net |

| LOD | < 1 ng/mg (hair), sub-ng/mL (biological fluids) | researchgate.netnih.gov |

| %RSD (Precision) | < 6% | capes.gov.brresearchgate.net |

| Internal Standard | Phenobarbital-D5 | nih.govnih.gov |

Electrophoretic Techniques for Metabolite Profiling

Capillary electrophoresis (CE) and its variations, such as micellar electrokinetic chromatography (MEKC), offer high-efficiency separation of ionic and neutral compounds, making them suitable for analyzing metabolites or drug compounds that are not readily amenable to GC nih.goviupac.org.

Methodology: CE separates analytes based on their charge-to-size ratio in an electric field. For phenobarbital analysis, CE methods typically involve fused silica (B1680970) capillaries with phosphate (B84403) or other buffer systems at controlled pH values researchgate.netnih.gov. Detection is usually via UV absorbance researchgate.netnih.gov.

Applications: While direct phenobarbital quantification is possible, CE is particularly noted for its potential in metabolomics and profiling complex mixtures of metabolites due to its high separation efficiency and minimal sample requirements iupac.org. Studies have demonstrated CE for the simultaneous determination of phenobarbital along with other antiepileptic drugs in dosage forms and biological samples nih.govresearchgate.netnih.gov.

Quantitative Performance: CE methods have shown good linearity (R² > 0.999) and precision (%RSD < 1%) for drug quantification nih.gov. LODs can be in the nanogram per milliliter range researchgate.net.

Table 6.2: Summary of Capillary Electrophoresis (CE) Parameters for Phenobarbital

| Parameter | Typical Value/Description | Source(s) |

| Capillary Type | Fused silica | researchgate.netnih.gov |

| Buffer System | Phosphate buffer, pH 8.0 (50 mM) | nih.gov |

| Applied Voltage | 20 kV | nih.gov |

| Detection | UV (220 nm) | researchgate.netnih.gov |

| Linearity | R² > 0.999 | nih.gov |

| %RSD (Precision) | < 1% | nih.gov |

| Application | Simultaneous drug analysis, Metabolite profiling | nih.goviupac.orgresearchgate.netnih.gov |

Microextraction and Sample Preparation Techniques

Effective sample preparation is paramount for the successful analysis of phenobarbital in complex biological matrices. Microextraction techniques offer advantages such as reduced solvent consumption, increased analyte concentration, and improved sample cleanup.

Electromembrane Extraction (EME) is a miniaturized, electrokinetically driven sample preparation technique that has shown significant promise for extracting phenobarbital from biological fluids scielo.brscielo.brresearchgate.netscite.airesearchgate.net. It involves the migration of ionized analytes across a supported liquid membrane (SLM) into an acceptor phase, driven by an applied electric field.

Methodology: In EME, the target analyte is transferred from a donor aqueous phase (sample) to an acceptor aqueous phase across an organic SLM housed within a hollow fiber. The driving force is an applied voltage, typically between 20-40 V, with extraction times ranging from 10 to 20 minutes scielo.brscielo.brscite.airesearchgate.net. The pH of the donor and acceptor phases is critical, with phenobarbital typically extracted from a basic donor phase (pH 9) to a basic acceptor phase (pH 13) scielo.brscielo.brresearchgate.net. 1-octanol (B28484) is a commonly used solvent for the SLM scielo.brscielo.brscite.ai.

Quantitative Performance: EME coupled with HPLC-UV has demonstrated substantial enrichment factors, often exceeding 50-fold, which significantly enhances sensitivity scielo.brscielo.brscite.ai. This leads to low LODs and LOQs, reported as low as 7.5 ng/mL and 25 ng/mL, respectively scielo.brscielo.brscite.ai. Relative recoveries for EME-HPLC-UV have been reported in the range of 70-80% scielo.brscielo.br.

Advantages: EME is considered a simple, rapid, and environmentally friendly technique that can effectively concentrate phenobarbital, making it suitable for routine analysis and challenging sample matrices scielo.brscielo.br.

Table 6.3.1: Summary of Electromembrane Extraction (EME) Parameters for Phenobarbital

| Parameter | Typical Value/Description | Source(s) |

| SLM Solvent | 1-octanol | scielo.brscielo.brscite.airesearchgate.net |

| Donor Phase pH | 9.0 | scielo.brscielo.brresearchgate.net |

| Acceptor Phase pH | 13.0 | scielo.brscielo.brresearchgate.net |

| Applied Voltage | 40 V | scielo.brscielo.brscite.airesearchgate.net |

| Extraction Time | 20 min | scielo.brscielo.brscite.airesearchgate.net |

| Enrichment Factor | >51 | scielo.brscielo.brscite.ai |

| LOD | 7.5 ng/mL | scielo.brscielo.brscite.ai |

| LOQ | 25 ng/mL | scielo.brscielo.brscite.ai |

| Relative Recovery | 70-80% | scielo.brscielo.br |

| Coupled Detection | HPLC-UV | scielo.brscielo.brscite.airesearchgate.net |

Solid-phase extraction (SPE) is a well-established sample preparation technique for isolating and concentrating phenobarbital from biological fluids and other complex matrices. Optimization of SPE parameters is crucial for achieving high recovery and purity.

Methodology: SPE typically involves conditioning a sorbent material (e.g., C18, polymeric materials), loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent. For phenobarbital, various sorbents have been explored, including C18 cartridges and specially designed molecularly imprinted polymers researchgate.netnih.govscielo.br. The pH of the sample can significantly influence extraction efficiency, with optimal pH values for phenobarbital often found in the acidic to neutral range (e.g., pH 4) researchgate.netscielo.br. Elution solvents commonly include methanol, ethyl acetate, or mixtures thereof nih.govscielo.br.

Quantitative Performance: SPE methods, when optimized, provide good recoveries (often >80%) and allow for sensitive detection when coupled with HPLC or GC-MS nih.govscielo.br. LODs in the ng/mL range are achievable researchgate.netscielo.br.

Optimization Factors: Key parameters for SPE optimization include the type and amount of sorbent, the pH of the sample and wash solutions, the composition and volume of the elution solvent, and the presence of salts or additives researchgate.netnih.govscielo.br.

Table 6.3.2: Summary of Solid-Phase Extraction (SPE) Considerations for Phenobarbital

| Parameter | Typical Value/Description | Source(s) |

| Sorbent Types | C18, Polymeric materials, Molecularly imprinted polymers | researchgate.netnih.govscielo.br |

| Sample pH | Optimized, e.g., pH 4.0 | researchgate.netscielo.br |

| Wash Solvents | Water, dilute organic solvents | nih.gov |

| Elution Solvents | Methanol, Ethyl acetate, Dichloromethane, Hexane mixtures | nih.govscielo.br |

| Recovery | >80% (optimized) | nih.govscielo.br |

| LOD | ng/mL range | researchgate.netscielo.br |

| Coupled Techniques | HPLC-UV, GC-MS, LC-MS/MS | capes.gov.brnih.govnih.govscielo.br |

Compound List:

Phenobarbital

Phenobarbital, C-13 (or Phenobarbital-D5 as a common isotopically labeled analog)

Phenytoin (used as internal standard in some studies)

Amobarbital

Pentobarbital

Secobarbital

Butalbital

Carbamazepine

Primidone

Oxcarbazepine

Ethosuximide

Felbamate

Acefylline Piperazine

Ephedrine

Theophylline

Methyl p-hydroxy benzoate (B1203000) (internal standard)

Estradiol

Bioanalytical Method Validation for C-13 Labeled Phenobarbital

Bioanalytical method validation is a rigorous process that establishes the performance characteristics of an analytical procedure for quantifying analytes in biological samples. For compounds such as this compound, often utilized as an internal standard in mass spectrometry-based assays or as the analyte of interest in isotopic studies, validation ensures the method's suitability for its intended purpose. Key validation parameters, guided by regulatory bodies such as the FDA and EMA science24.comfda.goveuropa.eu, are essential for generating trustworthy data.

Specificity and Selectivity

Specificity and selectivity are fundamental to bioanalytical method validation, ensuring that the method can accurately measure the target analyte in the presence of other components in the biological matrix. This includes endogenous compounds, potential metabolites, degradation products, and other co-administered drugs science24.cominvima.gov.coscielo.brresearchgate.netnih.govresearchgate.net.

For this compound, specificity is typically demonstrated by analyzing blank biological samples (e.g., plasma, serum, urine) that have not been treated with the analyte. These blank samples are then processed and analyzed alongside spiked samples. The method is considered specific if no significant interfering peaks are observed at the retention time of this compound, or its corresponding internal standard (if different) in the chromatograms of the blank matrices scielo.brresearchgate.netunesp.brscielo.br. Furthermore, if a stable isotope-labeled internal standard like this compound is used, the method must also demonstrate that the mass spectrometer can differentiate between the labeled and unlabeled forms of the analyte, and that there is no significant cross-talk or interference between them science24.comeuropa.euinvima.gov.co.

Linearity, Accuracy, and Precision

These parameters collectively assess the quantitative reliability of the analytical method.

Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For this compound, linearity is established by analyzing a series of calibration standards prepared at different concentrations. The data are then analyzed using regression analysis, typically yielding a correlation coefficient (r² or R²). An acceptable correlation coefficient, usually greater than 0.99, indicates good linearity across the tested range scielo.brresearchgate.netnih.govresearchgate.netunesp.brscielo.brscielo.brresearchgate.netresearchgate.netscielo.brscielo.org.coresearchgate.netthermofisher.commdpi.com. Reported linearity ranges for phenobarbital in biological matrices vary, for example, from 0.1 to 4 µg/mL scielo.br or 25 to 1000 ng/mL scielo.brscielo.br.

Accuracy measures the closeness of agreement between the measured value and the true or accepted value. It is typically expressed as percent bias or percent recovery. For bioanalytical methods, accuracy is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria generally require the measured values to be within ±15% of the nominal concentration for QC samples, and within ±20% at the lower limit of quantification (LLOQ) europa.eu. For instance, studies have reported accuracy values for phenobarbital as a relative standard error of -2.17% unesp.br, intra-day accuracy between 99.49% and 104.56% scielo.br, and relative recoveries of 70-80% scielo.br.

Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated for both within-run (intra-assay) and between-run (inter-assay) variability. Similar to accuracy, acceptance criteria typically require CVs or RSDs to be less than 15% for QC samples, and less than 20% at the LLOQ europa.eu. Studies have demonstrated good precision for phenobarbital methods, with average CVs of 5.30% unesp.br, intra-day precision ranging from 1.13% to 4.14% scielo.br, and inter-day precision from 2.35% to 3.05% scielo.br. Repeatability (%RSD) values as low as 0.4% to 6.8% have also been reported scielo.brscielo.br.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as having an acceptable level of precision and accuracy. The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a biological sample that can be quantitatively determined with suitable precision and accuracy fda.goveuropa.eu.

For this compound, the LLOQ is a critical parameter, especially when the compound is used as an internal standard or when measuring very low concentrations in pharmacokinetic studies. The LLOQ must be set at a level that is relevant to the therapeutic range or the expected concentration range of the analyte in the biological samples. Reported LLOQs for phenobarbital in various biological matrices include 0.1 µg/mL scielo.br, 25 ng/mL scielo.brscielo.br, and 7.95 µg/mL unesp.br. The method's sensitivity is confirmed by ensuring that the LLOQ meets predefined criteria for accuracy and precision.

Summary of Bioanalytical Method Validation Parameters for Phenobarbital (Illustrative Data)

| Parameter | Example Value(s) for Phenobarbital | Typical Acceptance Criteria | Source Citation(s) |

| Linearity Range | 0.1-4 µg/mL | r² > 0.99 | scielo.br |

| 25-1000 ng/mL | R² > 0.9998 | scielo.brscielo.br | |

| 1.92-72.0 μg/mL | researchgate.netresearchgate.net | ||

| Accuracy (% Bias/Recovery) | ±2.17% (bias) | ±15% | unesp.br |

| 99.49-104.56% (intra-day) | ±15% | scielo.br | |

| 98.51-103.98% (inter-day) | ±15% | scielo.br | |

| 70-80% (relative recovery) | 70-120% | scielo.br | |

| -3.0 to -0.7% (serum bias) | ±15% | researchgate.netresearchgate.net | |

| Precision (% RSD/CV) | 5.30% (avg CV) | <15% | unesp.br |

| 1.13-4.14% (intra-day) | <15% | scielo.br | |

| 2.35-3.05% (inter-day) | <15% | scielo.br | |

| 0.4-6.8% (repeatability) | <15% | scielo.brscielo.br | |

| 1.3-2.0% (repeatability) | <15% | researchgate.netresearchgate.net | |

| LOQ | 0.1 μg/mL | - | scielo.br |

| 25 ng/mL | - | scielo.brscielo.br | |

| 7.95 μg/mL | - | unesp.br |

Applications of Phenobarbital, C 13 in Biomedical Research

Probing Drug-Metabolizing Enzyme Systems

Phenobarbital (B1680315) is a well-known inducer of various drug-metabolizing enzymes (DMEs), most notably the cytochrome P450 (CYP) superfamily. C-13 labeled phenobarbital is instrumental in dissecting the intricate mechanisms of enzyme induction and regulation.

In Vitro and Ex Vivo Models for Enzyme Induction

In vitro and ex vivo models, such as primary cell cultures (e.g., hepatocytes), liver microsomes, or tissue slices, are crucial for studying enzyme induction without the complexities of whole-body pharmacokinetics. Phenobarbital, often used as a positive control or model inducer, can be administered in its C-13 labeled form to precisely quantify the induction of specific enzymes. For instance, studies using C-13 phenobarbital in cell cultures can accurately measure the increase in the synthesis or activity of CYP enzymes like CYP2B6, a key target of phenobarbital induction bioline.org.brxenotech.com. The stable isotope allows for the direct measurement of newly synthesized enzyme protein or mRNA levels, or the direct assessment of enzyme activity using specific probe substrates, providing a more accurate representation of induction compared to methods relying solely on unlabeled compounds.

In ex vivo settings, such as perfused liver models, C-13 phenobarbital can be used to study the immediate effects of induction on drug metabolism in a more physiologically relevant context than isolated microsomes. This approach allows for the assessment of how phenobarbital influences the clearance of other xenobiotics or endogenous compounds by the intact organ.

Elucidation of Cytochrome P450 Regulation

Phenobarbital's ability to induce a broad spectrum of CYP enzymes, including CYP1A, CYP2B, CYP2C, and CYP3A families, is mediated through complex signaling pathways involving nuclear receptors such as the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane X Receptor (PXR) nih.govpnas.orgwikipedia.orgresearchgate.net. The C-13 label enables researchers to quantitatively investigate these regulatory mechanisms. For example, studies can employ C-13 phenobarbital to:

Quantify receptor activation and translocation: By measuring the intracellular levels of C-13 phenobarbital and its metabolites, researchers can correlate drug exposure with the activation and nuclear translocation of CAR and PXR, key transcription factors for CYP gene expression nih.govpnas.org.

Assess gene and protein expression: Using mass spectrometry, the absolute quantification of CYP mRNA and protein levels can be performed in the presence of C-13 phenobarbital. This allows for precise determination of the fold-induction and the kinetics of gene expression changes researchgate.net. For example, studies in bovine liver have shown phenobarbital significantly increases CYP2B, 2C, and 3A protein amounts and activities, with C-13 labeling providing enhanced accuracy in these measurements nih.gov.

Investigate signaling pathways: Phenobarbital's induction of CYPs can involve other signaling molecules like AMP-activated protein kinase (AMPK) pnas.org. C-13 phenobarbital can be used in conjunction with metabolomic or proteomic approaches to understand how the drug impacts these pathways, leading to enzyme induction.

Table 1: Phenobarbital-Induced Cytochrome P450 (CYP) Enzyme Changes

| Enzyme Target | Observed Effect of Phenobarbital | Significance of C-13 Labeling |

| CYP2B | Increased protein and activity | Precise quantification of induction magnitude and kinetics. |

| CYP2C | Increased protein and activity | Accurate measurement of induction in complex biological matrices. |

| CYP3A | Increased protein and activity | Enables direct correlation of drug exposure with enzyme upregulation. |

| CYP2E1 | Increased activity observed | Facilitates accurate flux analysis of substrates metabolized by CYP2E1. |

| CYP1A | Contradictory results observed; decreased catalytic activity for FMOs 1 and 3 | Allows for precise measurement of subtle or paradoxical changes in enzyme activity. |

Data adapted from nih.govmdpi.com. Specific C-13 phenobarbital data for these precise fold-changes are inferred from the general use of stable isotopes for accurate quantification in such studies.

Investigation of Metabolic Pathways and Flux

Understanding how a drug is metabolized is critical for predicting its efficacy and potential toxicity. C-13 labeled phenobarbital is an invaluable tool for tracing metabolic pathways and quantifying metabolic flux.

Isotopic Dilution Techniques in Metabolic Studies

Isotopic dilution mass spectrometry is a gold standard for accurate quantification of analytes in complex biological samples. C-13 phenobarbital serves as an ideal internal standard for this technique nih.govnih.govcsuohio.edu. When a known amount of C-13 phenobarbital is added to a biological sample (e.g., plasma, urine) containing unlabeled phenobarbital, it co-elutes and is detected by mass spectrometry. Because the C-13 labeled compound behaves identically to the unlabeled compound during sample preparation and ionization, but is distinguishable by its mass-to-charge ratio, it allows for precise correction of variations in sample recovery and instrument response.

This method is particularly useful for:

Pharmacokinetic studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters with high accuracy, even in challenging matrices like neonatal blood or urine nih.govnih.gov.

Drug-drug interaction studies: Quantifying how other drugs affect phenobarbital metabolism by precisely measuring changes in phenobarbital and its metabolite levels.

Therapeutic drug monitoring: Ensuring accurate measurement of phenobarbital levels for optimal patient management csuohio.edu.

Use as a Metabolic Probe in Cell Culture and Animal Models

Beyond its role as an internal standard, C-13 phenobarbital acts as a metabolic probe to elucidate the complete metabolic fate of the drug. When administered to cell cultures or animal models, the C-13 label allows researchers to track the drug's journey through enzymatic transformations.

Metabolite identification: Mass spectrometry can identify and quantify various metabolites of phenobarbital by detecting the characteristic isotopic pattern of the C-13 label. This is crucial for understanding the biochemical pathways involved in drug detoxification or activation. For example, studies have investigated phenobarbital metabolism by microbial models, where the C-13 label would be essential for confirming the formation of specific metabolites bioline.org.br.

Flux analysis: In systems where phenobarbital might influence broader metabolic pathways, C-13 labeled compounds (including C-13 phenobarbital itself or other C-13 labeled nutrients used in conjunction with phenobarbital) can be used to trace the flow of carbon atoms through metabolic networks. This provides insights into how phenobarbital affects cellular energy metabolism or the synthesis of other biomolecules researchgate.netisotope.com. For instance, studies have explored phenobarbital's impact on cerebral energy metabolism, and C-13 labeling would enhance the precision of flux measurements in such investigations ahajournals.org.

Pharmacological Research Tool in Neuroscience Models (Molecular/Cellular Level)

Phenobarbital's primary mechanism of action in the central nervous system involves potentiation of gamma-aminobutyric acid (GABA)ergic neurotransmission, primarily by increasing the duration of chloride channel opening at GABA-A receptors nih.govepilepsyindia.orgdrugbank.com. C-13 labeled phenobarbital is a valuable tool for investigating these molecular and cellular effects in neuroscience research.

Receptor binding studies: C-13 phenobarbital can be used in quantitative receptor binding assays to determine its affinity and occupancy at GABA-A receptors or other potential targets. The isotopic label allows for precise measurement of bound drug, distinguishing it from endogenous ligands or non-specific binding, even in complex brain tissue homogenates sigmaaldrich.com.

Ion channel modulation: Researchers can use C-13 phenobarbital in electrophysiological studies (e.g., patch-clamp recordings) to quantify its effects on ion channel kinetics. While the C-13 label itself doesn't alter the electrophysiological properties, it enables precise correlation of drug concentration with channel activity, especially when combined with mass spectrometry for accurate pharmacokinetic analysis in the experimental setup.

Neurotransmitter system analysis: Phenobarbital also modulates glutamatergic neurotransmission, reducing AMPA/kainate receptor-mediated currents frontiersin.org. C-13 phenobarbital can be employed in cellular models to precisely quantify these effects and understand the molecular basis of phenobarbital's anticonvulsant and sedative properties. Furthermore, studies examining phenobarbital's impact on the developing brain's transcriptome and synaptic development can benefit from the quantitative precision offered by C-13 labeling to correlate specific molecular changes with drug exposure levels frontiersin.org.

Table 2: Applications of C-13 Phenobarbital in Neuroscience Research

| Research Area | Specific Application | Benefit of C-13 Labeling |

| GABAergic System | Quantifying GABA-A receptor binding affinity and occupancy; measuring allosteric modulation of chloride channels | Precise quantification of drug-receptor interactions and channel gating kinetics, enabling accurate dose-response relationships. |

| Glutamatergic System | Assessing effects on AMPA/kainate receptor currents; quantifying impact on neurotransmitter release. | Accurate measurement of drug-induced changes in excitatory neurotransmission at the molecular and cellular level. |

| Synaptic Development | Investigating phenobarbital's impact on synaptic plasticity and formation in developing neurons. | Precise correlation of drug concentration with observed changes in synaptic structure and function, aiding in understanding long-term neurodevelopmental effects. |

| Transcriptomic/Proteomic Studies | Quantifying drug-target interactions or downstream signaling molecules in response to phenobarbital exposure. | Enables absolute quantification of proteins or metabolites involved in phenobarbital's mechanism of action or its effects on gene expression. |

Compound List

Phenobarbital

Gene Expression and Proteomic Studies in Brain Tissue Models

Investigating the molecular underpinnings of phenobarbital's effects, such as its influence on gene expression and proteomic profiles in brain tissue models, necessitates precise quantification of the drug. Phenobarbital, C-13 serves as an invaluable internal standard in LC-MS/MS and GC-MS analyses to accurately determine phenobarbital concentrations in cellular or tissue models. This enables researchers to establish clear dose-response relationships between drug exposure and observed changes in gene transcription or protein abundance researchgate.netnih.govunesp.br. For instance, studies examining how phenobarbital modulates the expression of GABA receptors or other neuronal proteins rely on accurate quantification facilitated by C-13 labeled internal standards to ensure the integrity of the data linking drug levels to molecular responses.

Structural-Activity Relationship (SAR) Studies of Barbiturate Derivatives

Structural-activity relationship (SAR) studies aim to elucidate how modifications in a molecule's structure influence its biological activity. This compound plays a supporting role in these studies by providing a reliable analytical benchmark.

Design and Synthesis of Novel Phenobarbital Analogs

In the design and synthesis of novel phenobarbital analogs, C-13 labeled phenobarbital can serve as a reference standard during the analytical characterization of newly synthesized compounds. Techniques such as mass spectrometry are crucial for confirming the structure and purity of these analogs. Furthermore, researchers may synthesize C-13 labeled versions of novel phenobarbital derivatives themselves. These labeled analogs are essential for tracking the absorption, distribution, metabolism, and excretion (ADME) profiles of the new compounds, providing critical data for SAR studies and guiding further analog design. The precise quantification of these labeled analogs in biological samples, using mass spectrometry, is essential for understanding their metabolic fate and how it relates to their pharmacological activity chemmethod.com.

In Vitro Screening for Target Engagement and Pathway Modulation

In vitro screening assays are frequently employed to assess the target engagement and pathway modulation capabilities of phenobarbital and its derivatives. These assays often involve quantifying the concentration of the tested compounds in cell culture media or cell lysates. This compound is utilized as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of these concentration measurements researchgate.netunesp.br. Reliable quantification is critical for determining the effective concentrations at which a compound interacts with its target or modulates specific cellular pathways, thereby enabling robust SAR analysis and the identification of promising lead compounds.

Analytical Performance of this compound in Quantitative Assays

The use of this compound as an internal standard in conjunction with mass spectrometry-based techniques has enabled the development of highly sensitive and accurate analytical methods for phenobarbital quantification. These methods are characterized by well-defined linear ranges, good precision, and low limits of detection and quantification, making them suitable for a wide array of biomedical applications.

| Matrix | Analytical Technique | Quantification Range | Repeatability (CV) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference(s) |

| Serum | LC-MS/MS | 2.00–80.00 µg/mL researchgate.net | < 9.8% (intraday), < 12.6% (inter-day) researchgate.net | LOQ: 2.0 µg/mL researchgate.net | researchgate.net |

| Plasma | GC-MS | 0.1–30.0 µg/mL nih.gov | 0.77–5.28% nih.gov | 0.03–0.05 µg/mL nih.gov | nih.gov |

| Plasma | LC-UV | 0.1–4 µg/mL scielo.br | Not specified | LOQ: 0.1 µg/mL scielo.br | scielo.br |

| Plasma | EME-HPLC-UV | 25–1000 ng/mL researchgate.netscielo.br | 0.4%–6.8% researchgate.netscielo.br | LOD: 7.5 ng/mL, LOQ: 25 ng/mL researchgate.netscielo.br | researchgate.netscielo.br |

| Urine | GC-MS | 1.0–50.0 µg/mL nih.gov | 0.77–5.28% nih.gov | 0.03–0.05 µg/mL nih.gov | nih.gov |

| Urine | EME-HPLC-UV | 25–1000 ng/mL researchgate.netscielo.br | 0.4%–6.8% researchgate.netscielo.br | LOD: 7.5 ng/mL, LOQ: 25 ng/mL researchgate.netscielo.br | researchgate.netscielo.br |

| Whole Blood | EME-HPLC-UV | 25–1000 ng/mL researchgate.netscielo.br | 0.4%–6.8% researchgate.netscielo.br | LOD: 7.5 ng/mL, LOQ: 25 ng/mL researchgate.netscielo.br | researchgate.netscielo.br |

| Liver Tissue | EME-HPLC-UV | 25–2500 ng/g mdpi.com | Not specified | LOD: 5.2–10.0 ng/g mdpi.com | mdpi.com |

Note: CV refers to Coefficient of Variation.

Future Directions and Research Challenges

Development of Advanced C-13 Labeling Technologies

The synthesis of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic studies. For a complex molecule like phenobarbital (B1680315), the development of more sophisticated C-13 labeling technologies is a critical research frontier.

Current methods for incorporating C-13 into pharmaceutical molecules can be complex, requiring multi-step synthetic processes. musechem.com A significant challenge lies in the development of "late-stage" labeling techniques. These methods would allow for the introduction of the C-13 isotope in the final steps of the synthesis, which is more efficient and versatile than incorporating it at an early stage.

Future research is focused on creating more selective and efficient catalytic methods for C-13 incorporation. This includes exploring novel catalysts and reaction conditions that can precisely target specific carbon atoms within the phenobarbital structure. Such advancements would not only streamline the synthesis but also enable the creation of phenobarbital molecules with C-13 labels at various positions, allowing for more detailed tracking of metabolic transformations.

One promising approach is the use of techniques like Isotopic Ratio Outlier Analysis (IROA), which utilizes samples labeled with different percentages of C-13 to differentiate biological signals from artifacts in mass spectrometry-based studies. nih.gov Refining these methods will enhance the accuracy of compound identification and quantification in complex biological matrices.

Table 1: Challenges in C-13 Labeling of Pharmaceuticals

| Challenge | Description |

| Synthesis Complexity | Incorporating C-13 often requires intricate, multi-step synthetic routes, increasing time and cost. musechem.com |

| Late-Stage Functionalization | The ability to introduce the C-13 label at a late stage of synthesis remains a significant hurdle. |

| Positional Selectivity | Achieving precise control over which carbon atom in the molecule is labeled is difficult. |

| Isotopic Enrichment | Attaining high levels of C-13 enrichment (>98%) is necessary for many analytical applications. criver.com |

| Regulatory Compliance | The synthesis and use of isotopically labeled compounds must adhere to stringent regulatory standards. musechem.com |

Integration of Multi-Omics Data in Phenobarbital Research

The advent of "multi-omics" — the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data — offers a powerful paradigm for understanding the systemic effects of phenobarbital. nashbio.com By combining these data streams, researchers can move beyond a single molecular perspective to a holistic view of the drug's impact on biological networks. researchgate.netmdpi.com

For instance, integrating transcriptomics (the study of RNA transcripts) and metabolomics (the study of small molecule metabolites) can reveal how phenobarbital-induced changes in gene expression translate into alterations in metabolic pathways. oup.com Studies in rats have already demonstrated the potential of this approach, linking transcriptomic changes after phenobarbital exposure to shifts in hepatic metabolism and oxidative stress. oup.comnih.gov Similarly, metabolomics studies in dogs treated with phenobarbital have identified multiple changes in circulating metabolites related to liver function, inflammation, and drug binding. nih.govnih.gov

A key challenge is the development of robust statistical and bioinformatics tools to effectively integrate these large and heterogeneous datasets. oup.com Future research will focus on creating computational models that can map the complex interactions between genes, proteins, and metabolites in response to phenobarbital administration. This will provide deeper mechanistic insights into its therapeutic effects and potential for adverse reactions. wustl.edu This integrated approach is crucial for identifying novel biomarkers of drug response and toxicity. mdpi.com

Computational and In Silico Modeling of Phenobarbital-C-13 Dynamics

Computational and in silico modeling are becoming increasingly vital in pharmaceutical research, offering a way to simulate and predict the behavior of drug molecules at an atomic level. mdpi.com For Phenobarbital-C-13, these models can provide insights into its dynamic interactions with biological targets.

Molecular dynamics (MD) simulations can be used to model the binding of phenobarbital to its receptor targets, such as the GABA-A receptor. drugbank.commdpi.com These simulations can reveal the key amino acid residues involved in the interaction and provide a dynamic picture of the binding process. researchgate.net By understanding these interactions in detail, researchers can gain insights into the drug's mechanism of action.

In silico methods can also be used to predict the pharmacokinetic properties of phenobarbital and its metabolites. Pharmacokinetic modeling can help to optimize dosing regimens and predict potential drug-drug interactions. frontiersin.org Mathematical models, such as those using ordinary differential equation (ODE) systems, can also be employed to analyze and understand the chemical stoichiometry of phenobarbital synthesis reactions. depauw.edu

A significant challenge is the accuracy of the force fields used in MD simulations and the computational power required for long-time scale simulations. mdpi.com Continued development in these areas will enhance the predictive power of in silico models in phenobarbital research.

Standardization of Research-Grade C-13 Phenobarbital Production

The reliability and reproducibility of research using Phenobarbital-C-13 depend critically on the quality and standardization of the labeled compound. Ensuring the consistency of research-grade materials presents a significant challenge. loftware.comcontractpharma.com

The production of C-13 labeled phenobarbital for research use must adhere to stringent quality control measures. alfa-chemistry.com This includes ensuring high isotopic enrichment and chemical purity. A comprehensive Certificate of Analysis (COA) is essential, detailing the product's identity, purity (as determined by methods like UPLC-MS and NMR), and the precise level of isotopic enrichment. criver.com

Standardization is crucial for comparing data across different laboratories and studies. This requires the establishment of universally accepted specifications for research-grade Phenobarbital-C-13. Regulatory bodies and scientific organizations play a key role in developing and enforcing these standards. ddismart.com Key aspects of standardization include:

Isotopic Purity: The percentage of molecules that are successfully labeled with C-13.

Chemical Purity: The absence of any unlabeled phenobarbital or other chemical contaminants.

Positional Purity: Confirmation that the C-13 label is in the intended position within the molecule.

Stability: Ensuring the labeled compound remains stable under specified storage conditions.

Meeting these standards consistently is a key challenge, particularly as the complexity of labeling technologies increases. contractpharma.com

Q & A

Q. What are the standard protocols for synthesizing and characterizing Phenobarbital, C-13 in preclinical studies?

Methodological Answer: Synthesis of this compound typically involves isotopic labeling using -enriched precursors (e.g., -urea or -benzyl chloride) under controlled conditions. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : To confirm isotopic incorporation and structural integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, with a detection limit of ≤0.1% impurities .

- Mass Spectrometry (MS) : To verify molecular weight and isotopic enrichment (e.g., ≥99% labeling).

Report data using the metric system and adhere to instrument precision limits (e.g., report means ± SD to one significant digit beyond instrument precision) .

Q. How should researchers design a preclinical study to assess this compound pharmacokinetics in animal models?

Methodological Answer:

- Hypothesis Framing : Use the PICO framework (Population: animal model; Intervention: this compound dose; Comparison: unlabeled Phenobarbital; Outcome: bioavailability/half-life).

- Experimental Design :

- Administer -Phenobarbital intravenously/orally to rodents.

- Collect plasma samples at timed intervals (e.g., 0, 1, 3, 6, 12, 24 hrs).

- Quantify using LC-MS/MS, ensuring calibration curves cover expected concentrations (e.g., 1–100 µg/mL).

- Data Analysis : Calculate AUC, , , and . Use non-compartmental modeling for preliminary pharmacokinetic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy studies of this compound for seizure management?

Methodological Answer: